An In-depth Technical Guide to L-threo-Ritalinic Acid as a Metabolite of Methylphenidate
An In-depth Technical Guide to L-threo-Ritalinic Acid as a Metabolite of Methylphenidate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylphenidate (MPH), a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, undergoes extensive and stereoselective metabolism in humans.[1][2][3] The primary metabolic pathway culminates in the formation of ritalinic acid (RA), with the L-threo-enantiomer being a significant resultant product. This guide provides a comprehensive technical overview of L-threo-ritalinic acid, from its metabolic genesis and pharmacokinetic profile to its analytical quantification and clinical relevance. By synthesizing current scientific literature, this document offers a detailed resource for professionals engaged in pharmacological research and drug development involving methylphenidate.
Introduction: The Significance of Methylphenidate Metabolism
Methylphenidate is a chiral compound, and its therapeutic effects are primarily attributed to the d-threo-enantiomer.[4][5][6] However, most formulations are a racemic mixture of d- and l-threo-enantiomers.[1][3] Understanding the metabolic fate of both enantiomers is crucial for a complete pharmacokinetic and pharmacodynamic picture. The biotransformation of methylphenidate is dominated by the hydrolysis of its ester group, leading to the formation of the pharmacologically inactive metabolite, ritalinic acid.[2][5][7] This metabolic conversion is a critical determinant of the parent drug's bioavailability and duration of action.
Metabolic Pathway and Stereoselectivity
The de-esterification of methylphenidate to ritalinic acid is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][2][3][8] This process is not only the main route of metabolism but is also highly stereoselective.
Key Mechanistic Insights:
-
Enzymatic Hydrolysis: CES1 catalyzes the hydrolysis of the methyl ester of methylphenidate to its corresponding carboxylic acid, ritalinic acid.[2][8] While other minor metabolic pathways exist, including microsomal oxidation and aromatic hydroxylation, de-esterification is the most significant, accounting for the elimination of a large portion of the administered dose.[1][3]
-
Stereoselectivity: The enzymatic activity of CES1 exhibits a marked preference for the l-threo-enantiomer of methylphenidate.[1][3][9] This results in a more rapid clearance of l-methylphenidate compared to d-methylphenidate.[10][11] Consequently, after oral administration of racemic methylphenidate, the plasma concentrations of d-methylphenidate are substantially higher than those of l-methylphenidate.[12] This enantioselective metabolism is a key factor in the differing pharmacokinetic profiles of the two enantiomers.[12]
Metabolic conversion of methylphenidate enantiomers.
Pharmacokinetics of L-threo-Ritalinic Acid
Following the administration of methylphenidate, ritalinic acid is the most abundant metabolite found in biological fluids.
| Parameter | Value | Source |
| Primary Route of Elimination | Urinary Excretion | [1][6] |
| Percentage of Dose Excreted as Ritalinic Acid | 60-86% | [4][6] |
| Pharmacological Activity | Inactive | [2][5][7] |
| Half-life | Approximately 3-4 hours | [4][13] |
The rapid and extensive conversion to ritalinic acid contributes to the relatively short half-life of the parent drug, methylphenidate.[13][14] The urinary excretion of ritalinic acid is a key parameter in monitoring methylphenidate use and metabolism.[15]
Analytical Methodologies for Quantification
Accurate quantification of L-threo-ritalinic acid is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][17]
Sample Preparation: A Critical Step
The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analyte.
Experimental Protocol: Solid-Phase Extraction (SPE) from Plasma
-
Rationale: SPE is a robust method for cleaning up complex biological samples like plasma, providing higher recovery and cleaner extracts compared to simple protein precipitation.
-
Step 1: Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., deuterated ritalinic acid) to correct for extraction variability.
-
Step 2: Protein Precipitation: Precipitate proteins by adding 200 µL of a solution of zinc sulfate in methanol.[16] Vortex and centrifuge to pellet the precipitated proteins.
-
Step 3: SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.
-
Step 4: Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Step 5: Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Step 6: Elution: Elute the ritalinic acid with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Chiral Separation and Quantification
To specifically measure the L-threo-enantiomer, a chiral separation step is necessary.
Experimental Protocol: Chiral LC-MS/MS Analysis
-
Rationale: A chiral stationary phase in the HPLC column allows for the separation of the d- and l-enantiomers of ritalinic acid, enabling their individual quantification.
-
Step 1: Chromatographic System: Utilize an HPLC system coupled to a tandem mass spectrometer.
-
Step 2: Chiral Column: Employ a chiral stationary phase, such as an alpha1-acid glycoprotein column, for enantioselective separation.[18][19]
-
Step 3: Mobile Phase: A typical mobile phase consists of an acidic aqueous component and an organic modifier. For an alpha1-acid glycoprotein column, a mobile phase containing acetic acid and dimethyloctylamine at a controlled pH can be effective.[18][19]
-
Step 4: Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[16]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (L-threo-ritalinic acid) and the internal standard.
-
-
Step 5: Quantification: Construct a calibration curve using known concentrations of L-threo-ritalinic acid to quantify the analyte in the unknown samples.
Workflow for the analysis of L-threo-ritalinic acid.
Clinical and Forensic Significance
The measurement of ritalinic acid, including the L-threo-enantiomer, has important implications in both clinical and forensic settings.
-
Therapeutic Drug Monitoring: While ritalinic acid is inactive, its concentration in urine can be a reliable indicator of compliance with methylphenidate therapy.
-
Pharmacogenetics: Genetic variations in the CES1 gene can lead to altered enzyme activity, impacting the rate of methylphenidate metabolism.[20][21] Individuals with certain CES1 variants may exhibit slower metabolism, leading to higher plasma concentrations of the parent drug and potentially an increased risk of adverse effects.[21] Analysis of the ratio of methylphenidate to ritalinic acid can help identify these individuals.
-
Forensic Toxicology: The detection of ritalinic acid in post-mortem samples can confirm prior use of methylphenidate.[16]
Conclusion
L-threo-ritalinic acid is a pivotal metabolite in the disposition of methylphenidate. Its formation, driven by the stereoselective action of CES1, significantly influences the pharmacokinetic profile of the parent drug. A thorough understanding of its properties and the availability of robust analytical methods for its quantification are indispensable for researchers and clinicians working with methylphenidate. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for advancing research and optimizing the therapeutic use of methylphenidate.
References
-
Methylphenidate Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Ritalinic acid - Wikipedia. [Link]
-
Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). [Link]
-
The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - NIH. [Link]
-
Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate - HARVEST (uSask). [Link]
-
Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. [Link]
-
Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed. [Link]
-
Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. [Link]
-
Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed. [Link]
-
PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. [Link]
-
Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed. [Link]
-
Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1 | Request PDF - ResearchGate. [Link]
-
Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism - PubMed. [Link]
-
Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. [Link]
-
Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase - Beijing Institute of Technology. [Link]
-
Ritalin LA - accessdata.fda.gov. [Link]
-
(PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - ResearchGate. [Link]
-
Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate - Frontiers. [Link]
-
(PDF) Pharmacokinetics of Methylphenidate and Ritalinic - Amanote Research. [Link]
-
Ritalinic acid – Knowledge and References - Taylor & Francis. [Link]
-
Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - Ricardo Dinis-Oliveira. [Link]
-
Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed. [Link]
-
Pharmacokinetics of methylphenidate in hyperkinetic children - PubMed. [Link]
-
Ritalin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed. [Link]
-
Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid - Oxford Academic. [Link]
-
Label: METHYLPHENIDATE HYDROCHLORIDE tablet - DailyMed. [Link]
-
Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations - ResearchGate. [Link]
-
Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry | Request PDF - ResearchGate. [Link]
-
Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed. [Link]
-
Methylphenidate - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. [Link]
-
Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers - PubMed. [Link]
-
Individual concentration-time profiles of d- and l-threo-methylphenidate (MPH) and d. [Link]
-
Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. | Semantic Scholar. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Ritalinic acid - Wikipedia [en.wikipedia.org]
- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. DailyMed - METHYLPHENIDATE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 7. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate [harvest.usask.ca]
- 12. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics of methylphenidate in hyperkinetic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase - Beijing Institute of Technology [pure.bit.edu.cn]
- 20. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate [frontiersin.org]
